Octyl hexanoate

Analytical Chemistry Flavor and Fragrance GC-MS Analysis

Octyl hexanoate (CAS 4887-30-3), also known as n-octyl caproate, is a saturated fatty acid ester with the molecular formula C14H28O2 and a molecular weight of 228.37 g/mol. It belongs to the class of organic compounds known as fatty alcohol esters.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 4887-30-3
Cat. No. B1596575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl hexanoate
CAS4887-30-3
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)CCCCC
InChIInChI=1S/C14H28O2/c1-3-5-7-8-9-11-13-16-14(15)12-10-6-4-2/h3-13H2,1-2H3
InChIKeyCMNMHJVRZHGAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octyl Hexanoate (CAS 4887-30-3) Identification and Basic Physicochemical Profile for Procurement


Octyl hexanoate (CAS 4887-30-3), also known as n-octyl caproate, is a saturated fatty acid ester with the molecular formula C14H28O2 and a molecular weight of 228.37 g/mol [1]. It belongs to the class of organic compounds known as fatty alcohol esters [2]. The compound is characterized by a calculated LogP of approximately 5.3-5.9, indicating high lipophilicity, and a boiling point of approximately 275 °C at atmospheric pressure [1][3]. It is a colorless to pale yellow liquid with a mild, fruity, herbaceous odor .

Why Octyl Hexanoate (CAS 4887-30-3) Cannot Be Substituted with Other Hexanoate or Octyl Esters Without Performance Data


Esters within the same homologous series are frequently misconstrued as interchangeable commodities, a practice that introduces substantial risk for formulations and analytical methods. For octyl hexanoate, its specific alkyl chain combination—an eight-carbon alcohol esterified with a six-carbon acid—yields a unique balance of volatility, polarity, and bioactivity that is not replicated by analogs such as butyl hexanoate, octyl acetate, or ethyl hexanoate [1]. Substituting with a shorter-chain ester like ethyl hexanoate would drastically increase volatility and alter the odor profile, while substituting with a same-chain-length isomer like octyl 2-ethylhexanoate introduces structural branching that modifies its physical properties and biological interactions . Similarly, exchanging the acyl group to acetate (octyl acetate) changes the molecule's lipophilicity, retention time, and organoleptic character [2]. The following quantitative evidence demonstrates that selection of octyl hexanoate over its closest analogs must be driven by specific, measurable performance criteria rather than generic classification.

Product-Specific Quantitative Evidence for Octyl Hexanoate (CAS 4887-30-3) vs. Key Comparators


Gas Chromatographic Retention Index (HP-5 Column) Distinguishes Octyl Hexanoate from Octyl Acetate, Octyl Butyrate, and Hexyl Hexanoate

The retention index (RI) of octyl hexanoate on an HP-5 column is 1585, providing a clear analytical differentiator from other esters in complex volatile mixtures [1]. This value is significantly higher than octyl acetate (RI = 1214), octyl butyrate (RI = 1391), and hexyl hexanoate (RI = 1387), reflecting its unique combination of chain length and polarity [1]. The RI also distinguishes it from nonyl pentanoate (RI = 1588) and octyl octanoate (RI = 1778) [1]. This discrete retention behavior enables unambiguous identification and quantification in GC-MS workflows, which is critical for quality control in flavor, fragrance, and natural product analysis.

Analytical Chemistry Flavor and Fragrance GC-MS Analysis

High-Purity Synthesis via Solid Superacid Catalysis (98.04% Esterification Rate) Under Optimized Conditions

A study optimizing the synthesis of octyl hexanoate using the solid superacid catalyst SO42-/SnO2-Al2O3 achieved an esterification rate of 98.04% [1]. This was attained under specific conditions: a molar ratio of hexanoic acid to octanol of 1:1.5, 0.45 g of catalyst (relative to 0.05 mol hexanoic acid), 3 mL of cyclohexane as a water entrainer, and a reaction time of 1.5 hours [1]. This represents a highly efficient, environmentally preferable alternative to traditional homogeneous acid catalysis (e.g., sulfuric acid), which often yields lower conversions, requires neutralization steps, and generates hazardous waste. The reported rate provides a clear benchmark for procurement specifications when high-purity octyl hexanoate is required, as it demonstrates a validated pathway to near-quantitative conversion with minimal byproduct formation.

Green Chemistry Catalysis Flavor and Fragrance Synthesis

Low Acute Oral Toxicity Profile (Rat LD50 > 27,000 mg/kg) Supports Safe Use in Flavor and Fragrance Applications

Octyl hexanoate exhibits a low order of acute oral toxicity, with a reported LD50 of 27,000 mg/kg in rats [1]. This data point is crucial for establishing safety margins in flavor and fragrance formulations. While a direct head-to-head comparison with all analogs is not available, this value provides a quantitative baseline for risk assessment and regulatory compliance. This information is directly relevant for procurement decisions involving materials intended for human consumption or exposure, as it substantiates the compound's inclusion in established flavoring substance lists [2].

Toxicology Flavor Safety Regulatory Compliance

Natural Occurrence as a Major Component (10.20%) in Heracleum paphlagonicum Fruit Oil

Octyl hexanoate is not merely a synthetic flavoring agent; it is a naturally occurring compound found at significant levels in specific plant species. Analysis of Heracleum paphlagonicum Czeczott fruit oil from Turkey identified octyl hexanoate as a major component, comprising 10.20% of the total oil [1]. It is also found in other species, such as Heracleum platytaenium (3.06%) [2] and Carica pentagona fruit [1]. This documented natural abundance is a key differentiator from many purely synthetic ester analogs, providing a potential advantage for products labeled as "natural" or for research into botanical authenticity and chemotaxonomy. The presence of octyl hexanoate in these specific plant matrices can serve as a marker compound for species identification and quality control of herbal products.

Natural Product Chemistry Essential Oils Botanical Authentication

Evidence-Based Application Scenarios for Octyl Hexanoate (CAS 4887-30-3) in Research and Industry


Analytical Standard for GC-MS Identification and Quantification in Complex Mixtures

Based on its distinct retention index of 1585 on an HP-5 column [1], octyl hexanoate is an ideal analytical standard for GC-MS workflows. It allows for the unambiguous identification and accurate quantification of this ester in complex volatile mixtures, such as essential oils and food flavors, without interference from closely eluting compounds like octyl acetate (RI 1214) or hexyl hexanoate (RI 1387) [1]. This is essential for quality control, authentication, and research into the volatile profiles of natural products.

High-Purity Flavor and Fragrance Ingredient via Optimized Catalytic Synthesis

Procurement of octyl hexanoate synthesized via optimized heterogeneous catalysis (e.g., using SO42-/SnO2-Al2O3) is recommended for applications requiring high purity and low impurity profiles [2]. The reported esterification rate of 98.04% under optimized conditions [2] demonstrates a viable pathway to producing material that meets stringent specifications for premium flavor formulations, fine fragrances, and as a reference standard where minimal byproducts are critical.

Safe Flavoring Agent for Food and Beverage Products

The low acute oral toxicity profile of octyl hexanoate, with a rat LD50 of 27,000 mg/kg [3], supports its safe use as a flavoring agent in food and beverage applications. This quantitative safety data, combined with its recognized status as a flavoring substance in the EU (FL No. 09.677) [4], provides a strong foundation for formulators to justify use levels and ensure product safety, making it a low-risk procurement choice for food-grade ingredients.

Botanical Authentication Marker for Heracleum Species

Octyl hexanoate serves as a valuable marker compound for the authentication and quality control of specific botanicals. Its documented presence at 10.20% in the fruit oil of Heracleum paphlagonicum [5] and at 3.06% in H. platytaenium essential oil [1] allows researchers and quality control laboratories to verify the identity and purity of these herbal materials. This application is particularly relevant for the natural products and herbal supplement industries, where botanical authenticity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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